molecular formula C11H15NO B13296376 2-Methyl-3-oxo-5-prop-1-en-2-ylcyclohexane-1-carbonitrile

2-Methyl-3-oxo-5-prop-1-en-2-ylcyclohexane-1-carbonitrile

Cat. No.: B13296376
M. Wt: 177.24 g/mol
InChI Key: VRUMBVSOGMYXKH-UHFFFAOYSA-N
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Description

2-Methyl-3-oxo-5-prop-1-en-2-ylcyclohexane-1-carbonitrile (IUPAC name: (1S,2S,5S)-2-Methyl-3-oxo-5-(prop-1-en-2-yl)cyclohexane-1-carbonitrile) is a bicyclic organic compound with the molecular formula C₁₁H₁₅NO and a molecular weight of 177.24 g/mol . Its structure features a cyclohexane ring substituted with a methyl group at position 2, a ketone at position 3, a prop-1-en-2-yl (isopropenyl) group at position 5, and a nitrile group at position 1 (Figure 1). The stereochemistry is defined as (1S,2S,5S), which influences its spatial arrangement and reactivity .

Crystal Structure:
The compound crystallizes in the orthorhombic system with space group P2₁2₁2₁ and unit cell parameters:

  • a = 5.2892 Å, b = 10.7213 Å, c = 19.559 Å
  • Volume = 1109.1 ų, Z = 4 .
    Bond angles and torsion angles (e.g., C10–C1–C2–C3 = −71.53°, C6–C1–C2–C11 = 178.83°) highlight steric interactions between the isopropenyl group and the nitrile moiety .

Properties

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

2-methyl-3-oxo-5-prop-1-en-2-ylcyclohexane-1-carbonitrile

InChI

InChI=1S/C11H15NO/c1-7(2)9-4-10(6-12)8(3)11(13)5-9/h8-10H,1,4-5H2,2-3H3

InChI Key

VRUMBVSOGMYXKH-UHFFFAOYSA-N

Canonical SMILES

CC1C(CC(CC1=O)C(=C)C)C#N

Origin of Product

United States

Preparation Methods

Overview

This method involves the Michael addition of (S)-(+)-carvone to sodium cyanide, catalyzed within ionic liquids, producing the target compound with high stereoselectivity. The process was elucidated through crystallographic studies, confirming the stereochemistry and conformation of the cyclohexanone ring.

Procedure

  • Reactants: (S)-(+)-Carvone and sodium cyanide
  • Medium: Ionic liquid [TMG][LAC]
  • Conditions: Stirring at 60°C for 12 hours
  • Work-up: Quenching with water, extraction with ethyl acetate, washing with dilute HCl and brine, followed by flash chromatography
  • Yield: Approximately 86% with diastereomeric ratio 86/14

Significance

This method is notable for its regio- and stereoselectivity, as well as its environmentally friendly solvent system, replacing traditional volatile organic solvents with ionic liquids, which are recyclable and non-volatile.

Data Table: Reaction Conditions and Yields

Parameter Details
Reactants (S)-(+)-Carvone, Sodium cyanide
Solvent Ionic liquid [TMG][LAC]
Temperature 60°C
Reaction Time 12 hours
Yield 86%
Diastereomeric Ratio 86:14

Oxidation Routes for Cyclohexanone Derivatives

The synthesis of the target compound involves oxidation of intermediates, with three primary methods documented:

Oxidation with Sodium Hypochlorite (NaClO)

  • Procedure: In situ generation of the nitrile derivative, followed by oxidation with sodium hypochlorite at 45-50°C.
  • Reaction Conditions: Reflux in methanol, with subsequent extraction and distillation.
  • Yield: Approximately 92%
  • Environmental Aspect: Utilizes inexpensive, environmentally benign oxidants, with solvent recycling potential.

Oxidation with Hydrogen Peroxide and Ammonia

  • Procedure: Copper(II) chloride dihydrate catalyzes the oxidation in methanol, with hydrogen peroxide and aqueous ammonia as oxidants.
  • Conditions: 40-45°C, pH maintained between 8-9.
  • Yield: 91%
  • Environmental Aspect: Uses green oxidants, minimal hazardous waste.

Oxidation with Oxygen Bubbling

  • Procedure: Oxygen is bubbled through the reaction mixture containing copper catalyst, maintaining pH at 8-9.
  • Conditions: 45-50°C, reaction time of 10 hours.
  • Yield: 89%
  • Environmental Aspect: Utilizes atmospheric oxygen, a sustainable oxidant.

Data Table: Oxidation Methods Comparison

Method Oxidant Temperature (°C) Reaction Time Yield (%) Environmental Notes
Sodium Hypochlorite NaClO 45-50 4 hours 92 Cost-effective, recyclable solvent
Hydrogen Peroxide H₂O₂ + NH₃ 40-45 4 hours 91 Green oxidant, minimal waste
Oxygen Bubbling O₂ 45-50 10 hours 89 Sustainable, uses atmospheric oxygen

Industrial and Green Chemistry Considerations

Recent advances emphasize sustainable synthesis:

Research Data Summary

Aspect Findings
Atom Economy High, due to one-pot processes
Waste Generation Minimal, mainly water, nitrogen, and recycled solvents
Environmental Impact Low, compliant with green chemistry principles
Industrial Feasibility Proven scalable with high yield and recyclability

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-oxo-5-prop-1-en-2-ylcyclohexane-1-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .

Scientific Research Applications

2-Methyl-3-oxo-5-prop-1-en-2-ylcyclohexane-1-carbonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-Methyl-3-oxo-5-prop-1-en-2-ylcyclohexane-1-carbonitrile exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Compound A : 1-Methyl-5-(4-methylphenyl)-3-oxocyclohexane-1-carbonitrile
  • Molecular Formula: C₁₅H₁₇NO
  • Substituents : A 4-methylphenyl group replaces the isopropenyl group at position 3.
  • Key Differences: Increased molecular weight (215.3 g/mol vs. 177.24 g/mol) due to the aromatic substituent. No stereochemical data provided in the evidence .
Compound B : 5-(2-Hydroxybenzoyl)-2-oxo-1-(propan-2-yl)-1,2-dihydropyridine-3-carbonitrile
  • Molecular Formula : C₁₅H₁₃N₂O₃
  • Substituents : A pyridine ring replaces the cyclohexane backbone, with a 2-hydroxybenzoyl group at position 5 and an isopropyl group at position 1.
  • Key Differences :
    • The aromatic pyridine ring enhances electron-withdrawing effects, increasing nitrile reactivity.
    • The 2-hydroxybenzoyl group introduces hydrogen-bonding capabilities absent in the target compound .
Crystallography :
Parameter Target Compound Compound A
Crystal System Orthorhombic Not Reported
Space Group P2₁2₁2₁ Not Reported
Unit Cell Volume (ų) 1109.1 Not Reported

Biological Activity

2-Methyl-3-oxo-5-prop-1-en-2-ylcyclohexane-1-carbonitrile, also known as (5R)-2-Methyl-3-oxo-5-(prop-1-en-2-yl)cyclohexane-1-carbonitrile, is a complex organic compound with significant potential in various biological applications. Its unique structure, characterized by a cyclohexanone ring and multiple stereocenters, contributes to its diverse biological activities, including antimicrobial, anti-inflammatory, and potential anticancer properties.

Chemical Structure and Properties

The molecular formula of this compound is C11_{11}H15_{15}NO, with a molecular weight of 177.24 g/mol. The compound features:

  • A cyclohexanone ring
  • Three defined stereocenters
  • An exocyclic double bond

This structural arrangement is crucial for its interaction with biological systems.

PropertyValue
Chemical FormulaC11_{11}H15_{15}NO
Molecular Weight177.24 g/mol
Stereocenters3
Functional GroupsKetone, Nitrile

Antimicrobial Properties

Research has indicated that this compound exhibits notable antimicrobial activity . It has been tested against various bacterial strains, showing effectiveness particularly against Gram-positive bacteria. The presence of the cyclohexanone moiety enhances its ability to interact with bacterial membranes, potentially disrupting their integrity and leading to cell death .

Anti-inflammatory Effects

The compound's structural similarity to known anti-inflammatory agents suggests it may possess anti-inflammatory properties . Preliminary studies indicate that it could inhibit key inflammatory pathways, although detailed mechanisms remain to be elucidated. Its potential to modulate cytokine release makes it a candidate for further research in inflammatory diseases .

Anticancer Potential

Emerging studies have begun to explore the anticancer potential of this compound. Initial findings suggest that it may induce apoptosis in cancer cells through mechanisms involving DNA damage and cell cycle arrest. The interaction of the compound with specific proteins involved in cancer cell proliferation is currently under investigation .

Study on Antimicrobial Activity

In a study conducted by researchers at the University of Vigo, this compound was tested against several bacterial strains. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, showcasing its potential as a novel antimicrobial agent .

In Vitro Analysis of Anti-inflammatory Effects

A recent in vitro study assessed the anti-inflammatory effects of the compound using human cell lines. It was found to reduce the production of pro-inflammatory cytokines by up to 50% when compared to control groups. This suggests that the compound could be beneficial in treating conditions characterized by excessive inflammation .

The biological activity of this compound is believed to stem from its ability to interact with various biomolecules:

  • Membrane Disruption : The compound's lipophilicity allows it to integrate into lipid membranes, causing disruption.
  • Enzyme Inhibition : It may inhibit enzymes involved in metabolic pathways, affecting cellular processes.
  • Protein Interaction : Studies show potential binding with proteins related to inflammation and cancer progression .

Q & A

Q. What are the limitations of SHELX refinement for high-disorder structures of this compound?

  • Answer : SHELXL struggles with severe disorder (e.g., prop-1-en-2-yl group rotation). Mitigate this by: (i) Collecting high-resolution data (<1.0 Å) to resolve electron density. (ii) Applying restraints (e.g., DFIX, SIMU) to bond lengths and thermal parameters. (iii) Using twin refinement (TWIN command) for non-merohedral twinning .

Q. How to design SAR studies for derivatives targeting enzymatic inhibition?

  • Answer : Prioritize substituents at C1 (nitrile) and C5 (prop-1-en-2-yl) for diversification. Use parallel synthesis (e.g., 96-well plates) to generate analogs. Test inhibition against target enzymes (e.g., cytochrome P450) via fluorescence-based assays. Correlate activity with steric/electronic parameters (e.g., Hammett σ values) .

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